1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine
Overview
Description
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 4-methyl group and a 4-fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation: The methyl group on the piperazine ring can be oxidized to form a carboxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Nucleophilic substitution: Products may include azido or cyano derivatives.
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the corresponding sulfide derivative.
Scientific Research Applications
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Chemical Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Methylphenyl)sulfonyl)-4-methylpiperazine
- 1-((4-Chlorophenyl)sulfonyl)-4-methylpiperazine
- 1-((4-Bromophenyl)sulfonyl)-4-methylpiperazine
Uniqueness
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGBFQDACFDOAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354286 | |
Record name | 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125926-53-6 | |
Record name | 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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